BenchChemオンラインストアへようこそ!

PM-20

hepatocellular carcinoma structure-activity relationship phenyl maleimide

PM-20 (1-[1,1′-biphenyl]-4-yl-3,4-bis[(2-hydroxyethyl)thio]-1H-pyrrole-2,5-dione) is a synthetic phenyl maleimide compound that acts as a competitive, active-site inhibitor of the dual-specificity phosphatase Cdc25A. It is supplied as a yellow solid with ≥96% purity (HPLC) and is soluble in DMSO (>10 mg/mL).

Molecular Formula C20H19NO4S2
Molecular Weight 401.5 g/mol
CAS No. 863886-38-8
Cat. No. B1624894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePM-20
CAS863886-38-8
Molecular FormulaC20H19NO4S2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)SCCO)SCCO
InChIInChI=1S/C20H19NO4S2/c22-10-12-26-17-18(27-13-11-23)20(25)21(19(17)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,22-23H,10-13H2
InChIKeyRFZCIUONZTUZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PM-20 (CAS 863886-38-8): A Selective Cdc25A Phosphatase Inhibitor for Hepatocellular Carcinoma Research


PM-20 (1-[1,1′-biphenyl]-4-yl-3,4-bis[(2-hydroxyethyl)thio]-1H-pyrrole-2,5-dione) is a synthetic phenyl maleimide compound that acts as a competitive, active-site inhibitor of the dual-specificity phosphatase Cdc25A [1]. It is supplied as a yellow solid with ≥96% purity (HPLC) and is soluble in DMSO (>10 mg/mL) . PM-20 was identified as the most potent member of a series of N-arylmaleimide derivatives designed to target the catalytic cysteine of Cdc25 phosphatases, and it has become a widely cited tool compound for dissecting Cdc25A-dependent signaling in liver cancer and polycystic disease models [1].

Why PM-20 Cannot Be Replaced by Generic Cdc25 Inhibitors or Close Structural Analogs


Cdc25 phosphatase inhibitors are a chemically diverse class, and small structural differences produce large functional consequences. Within the same phenyl maleimide series, the closely related derivatives PM-26 and PM-38 are completely inactive against Hep3B hepatoma cells at concentrations up to 100 µM, whereas PM-20 exhibits an IC50 of 0.7 µM [1]. More broadly, quinone-based inhibitors such as Cpd 5 and NSC 663284 differ fundamentally from PM-20 in isoform selectivity profile, mechanism of action (irreversible vs. competitive), and tumor-versus-normal cell discrimination [1]. These quantitative and qualitative differences mean that substituting PM-20 with another Cdc25 inhibitor—even one bearing the “Cdc25 inhibitor” label—can lead to divergent experimental outcomes and misinterpretation of Cdc25A-specific biology.

PM-20 Quantitative Differentiation Evidence: Head-to-Head and Cross-Compound Comparisons


PM-20 Is >140-Fold More Potent than Structural Analogs PM-26 and PM-38 in Hep3B Hepatoma Cells

In a 3-day growth inhibition assay, PM-20 inhibited Hep3B human hepatoma cell proliferation with an IC50 of 700 nmol/L (0.7 µM). Under identical conditions, the structurally related phenyl maleimide derivatives PM-26 and PM-38 produced no growth inhibition at the highest concentration tested (100 µmol/L), corresponding to a >140-fold difference in potency [1]. This demonstrates that the biological activity within this chemotype is exquisitely sensitive to structural features present in PM-20 but absent in PM-26 and PM-38.

hepatocellular carcinoma structure-activity relationship phenyl maleimide

PM-20 Exhibits 10–40-Fold Cdc25A Isoform Selectivity, Unlike the Pan-Isoform Inhibitor NSC 663284

In cell-free phosphatase assays, PM-20 inhibited Cdc25A with an IC50 of 1 µM, Cdc25B with an IC50 of 10 µM, and Cdc25C with an IC50 of 40 µM, yielding a 40-fold window between Cdc25A and Cdc25C [1]. It did not inhibit PTP1B or CD45 (IC50 >100 µM). In contrast, the quinoline-dione inhibitor NSC 663284 (CDC25 Phosphatase Inhibitor II) inhibits Cdc25A, Cdc25B2, and Cdc25C with roughly equipotent IC50 values of 29 nM, 95 nM, and 89 nM, respectively—less than a 4-fold spread . PM-20 is therefore the preferred tool when experiments demand pharmacological discrimination among Cdc25 isoforms.

Cdc25 isoform selectivity phosphatase profiling NSC 663284

PM-20 Achieves a 10-Fold Therapeutic Window Between Hepatoma and Normal Hepatocytes, Outperforming K-Vitamin Analog F-Cpd 5

When Hep3B hepatoma cells and primary rat hepatocytes were cultured under identical conditions on fibronectin matrix, PM-20 inhibited DNA synthesis with IC50 values of approximately 0.5 µM and 5.0 µM, respectively—a 10-fold differential [1]. The fluorinated K-vitamin analog F-Cpd 5, developed by the same laboratory as an earlier-generation Cdc25 inhibitor, achieved only a 4-fold differential (Hep3B IC50 = 2 µM; normal rat hepatocyte IC50 = 8 µM) [2]. PM-20 thus provides a wider experimental window for discriminating tumor-cell-specific effects from general cytotoxicity.

tumor selectivity therapeutic window normal hepatocyte sparing

PM-20 Demonstrates In Vivo Antitumor Efficacy in a Syngeneic Rat Hepatoma Model with Concomitant Target Engagement

In a syngeneic transplantable rat hepatoma model (JM-1 cells injected into Fischer rat livers), intraperitoneal administration of PM-20 at 20 mg/kg every other day for five doses significantly reduced the number of tumor foci compared with vehicle-treated controls [1]. Target engagement was confirmed by the induction of phosphorylated ERK1/2 (pERK) in tumor tissues from PM-20-treated rats, which was absent in untreated controls [1]. All rats tolerated the dosing regimen without observable toxicity over 3 weeks of monitoring. This in vivo validation at a defined dose and schedule distinguishes PM-20 from many Cdc25 inhibitors for which in vivo proof-of-concept data are absent or limited.

in vivo efficacy hepatoma target engagement pERK pharmacodynamics

PM-20 Has Advanced to Clinical Evaluation, a Milestone Achieved by Only a Small Subset of Cdc25 Inhibitors

A 2024 comprehensive review of Cdc25 phosphatase inhibitors identified PM-20 as one of only four synthetic or semi-synthetic Cdc25 inhibitors (alongside pexiganan, BN82002, and JUN1111) that have progressed to clinical trial evaluation, out of a vast landscape of structurally diverse preclinical candidates [1]. This clinical advancement implies that PM-20 has met minimum benchmarks for pharmacokinetics, tolerability, and manufacturability that are not guaranteed for the broader class of Cdc25 inhibitors. For procurement decisions, this reduces the risk that the compound will fail in translational studies due to uncharacterized ADME or toxicology liabilities.

clinical translation Cdc25 inhibitor pipeline investigational agent

PM-20: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Cdc25A-Specific Pathway Dissection in Hepatocellular Carcinoma Models

For laboratories investigating Cdc25A-dependent signaling in liver cancer, PM-20 (IC50 = 0.7 µM in Hep3B) provides high-potency target engagement with a 40-fold selectivity window over Cdc25C, enabling clean dissection of Cdc25A-specific biology without confounding Cdc25B/C inhibition [1]. Pairing PM-20 with the inactive analogs PM-26 and PM-38 as negative controls further strengthens experimental conclusions [1].

Tumor-Selective Growth Inhibition Studies Requiring Discrimination from Normal Hepatocyte Toxicity

PM-20's 10-fold tumor-versus-normal selectivity window (Hep3B IC50 ≈ 0.5 µM vs. normal rat hepatocyte IC50 ≈ 5 µM) makes it a superior tool for studies that require selective targeting of transformed liver cells, such as co-culture models, ex vivo tissue slice assays, or therapeutic window quantification experiments [1].

In Vivo Pharmacodynamic and Efficacy Studies in Syngeneic or Xenograft Liver Cancer Models

PM-20 has a published, reproducible in vivo dosing protocol (20 mg/kg i.p. every other day, 5 doses) that achieves significant tumor reduction in a rat hepatoma model with concomitant pERK induction as a target-engagement biomarker [1]. This protocol can be directly adopted or adapted for mouse xenograft studies, reducing the need for de novo dose-ranging experiments.

Combination Therapy Research Leveraging ERK1/2 Pathway Activation

PM-20 induces strong and sustained ERK1/2 phosphorylation as part of its mechanism, which has been exploited in published combination therapy studies—for example, synergistic tumor growth inhibition when PM-20 is combined with the androgen receptor inhibitor flutamide in molecular apocrine breast cancer xenografts [1]. Researchers exploring MAPK pathway modulation in combination regimens can build on this established mechanistic foundation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PM-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.